molecular formula C22H23IN2O B1243331 2-iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone CAS No. 444912-55-4

2-iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone

Cat. No.: B1243331
CAS No.: 444912-55-4
M. Wt: 458.3 g/mol
InChI Key: KSLCYQTUSSEGPT-MRXNPFEDSA-N
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Description

2-iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C22H23IN2O and its molecular weight is 458.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Model Reactions

  • Mizoroki–Heck Reaction: The compound is used in a regiospecific 5-exo intramolecular Mizoroki–Heck reaction, acting as a model for evaluating the in situ performance of Pd catalysts in C–C cross-coupling reactions in aqueous media. This process is significant for producing conjugated cyclic compounds detectable and quantifiable by UV-vis spectroscopy, facilitating the monitoring of reaction progress and the determination of catalytic parameters (Signori et al., 2015).

Synthesis of Biological Compounds

  • Synthesis of AM-694: The compound has been synthesized from indole, employing Friedel Crafts acylation catalyzed by AlCl3. This method avoids the high anhydrous and anaerobic requirements typical of other synthetic routes, leading to the production of AM-694 with a total yield of 41.8% (Yao Cheng, 2012).

Pharmacological Studies

  • Role in Cannabinoid Receptor Agonism: A study investigated the role of the constitutive activity of CB2 receptors in the protean agonism of related compounds. This research is crucial for understanding the pharmacological action of such compounds in models of neuropathic and inflammatory pain (Mancini et al., 2009).

Radioisotope Labeling for Imaging Studies

  • Brain Imaging Agents: Novel aminoalkylindoles, including 2-iodophenyl derivatives, have been synthesized for potential use as brain imaging agents. These compounds, notably AM2233, exhibit high affinity for rat CB1 receptors and can be labeled with radioisotopes of iodine for biochemical and imaging studies (Deng et al., 2005).

Development of Novel Chemical Synthesis Methods

  • Novel Synthesis Routes: Innovative methods have been developed for synthesizing related compounds, such as 4-(3-methyl-1H-indol-2yl)phenylmethanone, from readily available materials. These methods offer efficient routes with high yields, enabling the generation of potentially biologically active compounds (Suhana & Rajeswari, 2017).

Properties

IUPAC Name

(2-iodophenyl)-[1-[[(2R)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(24)14-25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLCYQTUSSEGPT-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444912-55-4
Record name 2-Iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-2233
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/160N27WT0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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